Ammonium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)

Insoluble in ethanol, benzene

24.8 g/100 g water at 25 °C

In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water.

Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

Canonical SMILES

Material Science Research

- Synthesis of novel materials: Ammonium carbonate plays a role in synthesizing various materials, including superconductors, ceramics, and catalysts. It acts as a precursor or decomposes to release gases that promote the formation of desired structures within the material [].

- Study of crystal growth and morphology: Researchers use ammonium carbonate solutions to study crystal growth mechanisms and morphology due to its well-defined crystal structure and readily available ions (ammonium and carbonate) [].

Environmental Science Research

- Nitrogen source for microorganisms: In ecological studies, ammonium carbonate can be used as a controlled source of nitrogen for studying microbial communities in soil and water. It helps researchers understand how these communities utilize different nitrogen sources and their impact on the environment [].

- Buffering capacity studies: Ammonium carbonate acts as a weak base and can be used to prepare buffer solutions for various environmental research applications. These buffers help maintain a specific pH range, crucial for studying biological processes and analyzing environmental samples [].

Pharmaceutical Research

- Formulation development: Ammonium carbonate, due to its volatile nature, finds use in the development of certain pharmaceutical formulations. It can act as a leavening agent or a temporary bulking agent that sublimes during the manufacturing process.

- Investigating respiratory responses: The pungent odor of ammonium carbonate makes it suitable for inducing controlled respiratory responses in research studies. This helps scientists understand the mechanisms of airway reflexes and respiratory function [].

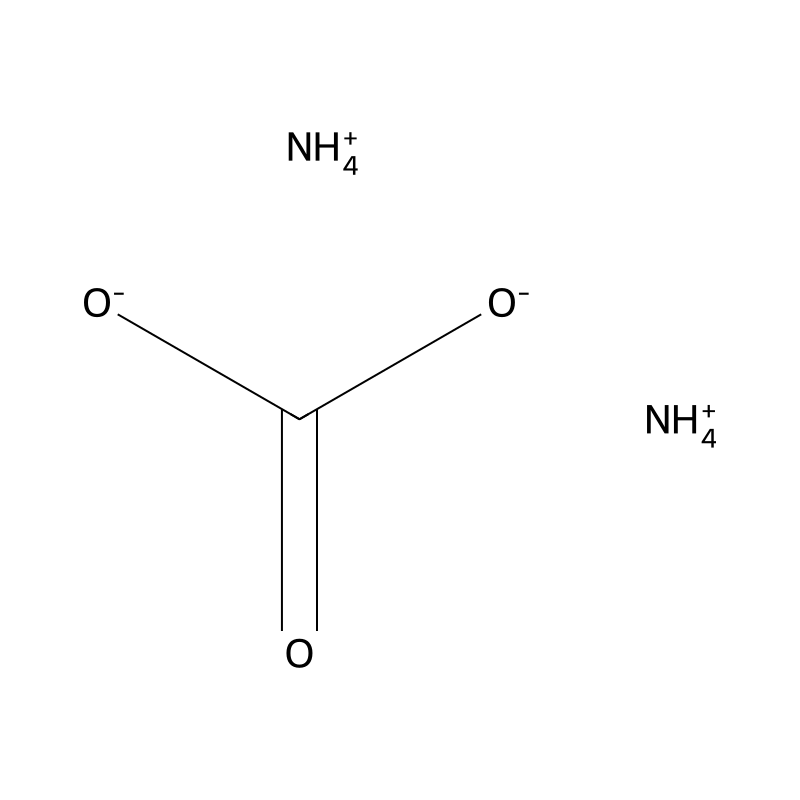

Ammonium carbonate is a white crystalline compound with the chemical formula (NH₄)₂CO₃. It consists of two ammonium ions (NH₄⁺) and one carbonate ion (CO₃²⁻). This compound is known for its strong ammonia odor and is commonly referred to as "baker's ammonia" due to its historical use as a leavening agent in baking. Ammonium carbonate is hygroscopic, meaning it can absorb moisture from the air, and it readily decomposes into ammonia, carbon dioxide, and water when heated or exposed to air .

Ammonium carbonate's mechanism of action depends on the context of its use.

- Leavening Agent: In baking, upon heating, it decomposes, releasing gaseous ammonia and carbon dioxide. These gases get trapped in the dough, causing it to rise (leavening) [].

- Dispersant: In nanoparticle research, it interacts with the surface of nanoparticles, preventing aggregation and aiding in their suspension within a liquid medium [].

- Decomposition Reaction: Upon heating, ammonium carbonate decomposes into ammonia gas, carbon dioxide gas, and water vapor. The balanced equation for this reaction is:

. - Reaction with Acids: When ammonium carbonate reacts with acids, it produces ammonium salts and carbon dioxide:

. - Reaction with Bases: In the presence of strong bases, it yields ammonia gas:

.

These reactions highlight the compound's versatility in generating ammonia and carbon dioxide.

Ammonium carbonate can be synthesized through several methods:

- Carbonation of Ammonia: The most common industrial method involves bubbling carbon dioxide through an aqueous solution of ammonia:

. - Neutralization Reaction: Ammonium carbonate can also be produced by neutralizing carbonic acid with ammonia:

. - Decomposition of Ammonium Bicarbonate: Heating ammonium bicarbonate also yields ammonium carbonate as an intermediate product.

Ammonium carbonate has several applications across various industries:

- Baking: Historically used as a leavening agent in baking, particularly for cookies and crackers.

- Smelling Salts: Utilized in the preparation of smelling salts due to its ability to release ammonia gas.

- Fertilizers: Employed as a nitrogen source in fertilizers.

- Pharmaceuticals: Used in some medicinal formulations for its ammonia content.

- Laboratory Reagent: Serves as a reagent in analytical chemistry for various reactions .

Research on ammonium carbonate interactions focuses on its reactivity with other chemicals and biological systems:

- Reactivity with Acids and Bases: Studies show that ammonium carbonate reacts vigorously with strong acids and bases, producing significant amounts of ammonia and carbon dioxide.

- Toxicological Studies: Investigations into the inhalation of ammonia released from decomposing ammonium carbonate indicate potential health risks such as respiratory irritation and toxicity at high concentrations .

- Environmental Impact: Research into its use as a fertilizer highlights its role in nitrogen cycling within ecosystems.

Ammonium carbonate shares similarities with several other compounds that also contain ammonium or carbonate ions. Here are some comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ammonium Bicarbonate | NH₄HCO₃ | Intermediate product during decomposition of ammonium carbonate; less stable than ammonium carbonate. |

| Urea | CO(NH₂)₂ | Non-saline nitrogen source; does not release gases upon decomposition like ammonium carbonate. |

| Sodium Bicarbonate | NaHCO₃ | Common baking soda; produces carbon dioxide upon heating but does not release ammonia. |

| Calcium Carbonate | CaCO₃ | Stable compound that does not release ammonia; used widely in construction and as a dietary supplement. |

Ammonium carbonate is unique due to its ability to release both ammonia and carbon dioxide upon decomposition, making it particularly valuable as a leavening agent and in applications requiring rapid gas generation .

Molecular Composition and Crystallography

Ammonium carbonate exists as a double salt of ammonium carbamate ($$NH2COONH4$$) and ammonium bicarbonate ($$NH4HCO3$$), forming a hygroscopic white powder or crystalline solid with a pungent ammonia odor. Its orthorhombic monohydrate variant ($$(NH4)2CO3·H2O$$) crystallizes under controlled conditions, exhibiting a lattice structure stabilized by hydrogen bonds between water molecules and ammonium ions. Neutron diffraction studies at 10 K reveal a unit cell with dimensions $$a = 12.047\ \text{Å}$$, $$b = 4.4525\ \text{Å}$$, and $$c = 11.023\ \text{Å}$$, space group $$Pnma$$.

Physical and Thermal Characteristics

The compound’s thermal instability is central to its applications. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 58°C (decomposition) | |

| Density | 1.50 g/cm³ | |

| Solubility in Water | 100 g/100 mL (20°C) | |

| pH (1% solution) | 9.0 | |

| Vapor Pressure | 760 mmHg at 60°C |

Upon heating, it decomposes via:

$$

(NH4)2CO3 \rightarrow 2NH3 + CO2 + H2O$$This reaction releases 1267.20 kJ/mol, making it exothermic and ideal for leavening.

Physical Description

Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder

White crystals or crystalline powder

Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline]

COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Shiny, hard, colorless or white prisms or crystalline mass

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.586 g/cu cm

1.58 g/cm³

Odor

Odor Threshold

Less than 5 ppm as ammonia gas

Decomposition

Decomposition by hot water.

Volatile with decomposition at 60 °C.

When heated to decomp ... emits toxic fumes of /nitrogen oxides and ammonia./

35-60 °C

Melting Point

107 °C (decomposes)

Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 142 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 127 of 142 companies with hazard statement code(s):;

H302 (91.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (38.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (65.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Medication (Vet): Expectorant, used in bloat, colic.

Expectorant

Mechanism of Action

Vapor Pressure

7.85 kPa (58.9 mm Hg) at 25.4 °C

Pictograms

Irritant

Impurities

Other CAS

8013-59-0

10361-29-2

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Hydrogen_peroxide�urea

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> RAISING_AGENT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

By heating ammonium hydroxide with an excess of carbon dioxide and evaporation.

Usually prepared by passing excess of carbon dioxide through concentrated ammonia water.

General Manufacturing Information

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from caustics (such as sodium hydroxide or potassium hydroxide), because ammonia gas is released.

Interactions

Stability Shelf Life

Dates

Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem